molecular formula C15H16AsCl B14427900 (4-Chlorophenyl)(ethyl)(4-methylphenyl)arsane CAS No. 83627-09-2

(4-Chlorophenyl)(ethyl)(4-methylphenyl)arsane

Cat. No.: B14427900
CAS No.: 83627-09-2
M. Wt: 306.66 g/mol
InChI Key: MPAOUGZKYBQUNR-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)(ethyl)(4-methylphenyl)arsane is an organoarsenic compound characterized by the presence of both chlorophenyl and methylphenyl groups attached to an arsenic atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)(ethyl)(4-methylphenyl)arsane typically involves the reaction of 4-chlorophenylarsine with 4-methylphenylmagnesium bromide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is followed by purification steps to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of safety measures to handle the toxic nature of arsenic compounds.

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)(ethyl)(4-methylphenyl)arsane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form arsenic oxides.

    Reduction: Reduction reactions can convert it to lower oxidation state arsenic compounds.

    Substitution: The chlorophenyl and methylphenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like halogens or organometallic compounds are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield arsenic trioxide, while substitution reactions can produce a variety of functionalized arsenic compounds.

Scientific Research Applications

(4-Chlorophenyl)(ethyl)(4-methylphenyl)arsane has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organoarsenic compounds.

    Biology: Studies have explored its potential as a biological probe due to its ability to interact with biomolecules.

    Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in targeting specific cellular pathways.

    Industry: The compound is used in the development of materials with unique properties, such as semiconductors and catalysts.

Mechanism of Action

The mechanism by which (4-Chlorophenyl)(ethyl)(4-methylphenyl)arsane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in biological systems or industrial processes.

Comparison with Similar Compounds

Similar Compounds

  • (4-Chlorophenyl)(methyl)(4-methylphenyl)arsane
  • (4-Chlorophenyl)(ethyl)(4-chlorophenyl)arsane
  • (4-Methylphenyl)(ethyl)(4-methylphenyl)arsane

Uniqueness

(4-Chlorophenyl)(ethyl)(4-methylphenyl)arsane is unique due to the combination of its chlorophenyl and methylphenyl groups, which confer distinct chemical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

83627-09-2

Molecular Formula

C15H16AsCl

Molecular Weight

306.66 g/mol

IUPAC Name

(4-chlorophenyl)-ethyl-(4-methylphenyl)arsane

InChI

InChI=1S/C15H16AsCl/c1-3-16(13-6-4-12(2)5-7-13)14-8-10-15(17)11-9-14/h4-11H,3H2,1-2H3

InChI Key

MPAOUGZKYBQUNR-UHFFFAOYSA-N

Canonical SMILES

CC[As](C1=CC=C(C=C1)C)C2=CC=C(C=C2)Cl

Origin of Product

United States

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